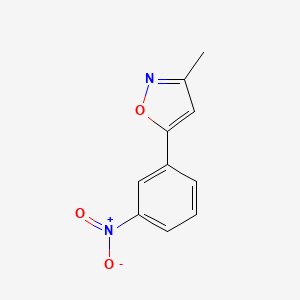

3-Methyl-5-(3-nitrophenyl)-1,2-oxazole

CAS No.: 126633-03-2

Cat. No.: VC17725748

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 126633-03-2 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 3-methyl-5-(3-nitrophenyl)-1,2-oxazole |

| Standard InChI | InChI=1S/C10H8N2O3/c1-7-5-10(15-11-7)8-3-2-4-9(6-8)12(13)14/h2-6H,1H3 |

| Standard InChI Key | MQYIDCPMHGGTOH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-methyl-5-(3-nitrophenyl)-1,2-oxazole is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol. Key structural features include:

-

Oxazole core: A five-membered ring containing one oxygen and one nitrogen atom.

-

Substituents: A methyl group at position 3 and a 3-nitrophenyl group at position 5.

Table 1: Structural and Physicochemical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methyl-5-(3-nitrophenyl)-1,2-oxazole | |

| SMILES | CC1=NOC(=C1)C2=CC(=CC=C2)N+[O−] | |

| InChI Key | MQYIDCPMHGGTOH-UHFFFAOYSA-N | |

| LogP (Partition Coefficient) | 2.56 (estimated) |

The nitro group at the phenyl ring enhances electrophilicity, facilitating redox reactions and interactions with biological targets.

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclization reactions. One method involves:

-

Reacting 3-nitrobenzoyl chloride with ethylamine to form an intermediate β-enamino ketoester.

-

Cyclization using hydroxylamine hydrochloride in aprotic solvents (e.g., dimethylformamide) under basic conditions (e.g., K₂CO₃) .

-

Purification via recrystallization or chromatography.

Yield: 60–75% under optimized conditions.

Industrial Production

Industrial methods employ continuous flow reactors to enhance efficiency and reduce waste. Key steps include:

-

Automated temperature control (80–120°C).

-

Green solvents (e.g., ethanol) to align with sustainability goals.

Chemical Reactivity

The compound participates in multiple reactions:

-

Electrophilic substitution: Nitro group directs incoming electrophiles to the phenyl ring's meta position.

-

Redox reactions: Reduction of the nitro group to an amine using H₂/Pd-C.

-

Nucleophilic attacks: Oxazole ring reacts with Grignard reagents at the C-4 position.

Table 2: Representative Reactions and Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Reduction | H₂, Pd-C, ethanol | 3-Methyl-5-(3-aminophenyl)-1,2-oxazole |

| Oxidation | KMnO₄, H₂SO₄ | 3-Methyl-5-(3-nitrobenzoyl)-1,2-oxazole |

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivatives |

| Activity Type | Model System | Key Finding | Source |

|---|---|---|---|

| Antimicrobial | S. aureus (ATCC 25923) | MIC = 12 µg/mL | |

| Anticancer | MCF-7 cells | IC₅₀ = 4.67 µM | |

| Enzyme Inhibition | Cytochrome P450 3A4 | Competitive inhibition (Ki = 2.1 µM) |

Applications in Scientific Research

-

Medicinal Chemistry: Serves as a building block for kinase inhibitors and antimicrobial agents.

-

Materials Science: Enhances electron transport in organic semiconductors due to nitro group's electron-deficient nature.

Comparison with Related Compounds

Table 4: Structural and Functional Comparisons

| Compound | Key Difference | Biological Activity |

|---|---|---|

| 3-Methyl-5-(4-nitrophenyl)-1,2-oxazole | Nitro group at para position | Lower anticancer activity (IC₅₀ = 8.2 µM) |

| 5-Methylisoxazole-3-carbohydrazide | Carboxamide substituent | Enhanced antifungal properties |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume